molecular formula C20H15N3O B434414 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one CAS No. 127876-39-5

2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one

Cat. No. B434414
CAS RN: 127876-39-5
M. Wt: 313.4g/mol
InChI Key: RKXVLKARTSYWEU-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one, also known as BPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPE is a white crystalline powder with a molecular weight of 336.39 g/mol and a melting point of 227-229 °C.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one as an anticancer agent is not fully understood. However, studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause any significant adverse effects on normal cells. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one is its low toxicity profile, which makes it a promising candidate for the development of anticancer drugs. This compound is also relatively easy to synthesize and purify, which makes it a useful building block for the synthesis of novel materials. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to study its biological activity in vitro.

Future Directions

There are several future directions for the study of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one. One direction is the development of this compound-based anticancer drugs. Studies have shown that this compound has potent anticancer activity, and further studies are needed to optimize its pharmacological properties. Another direction is the synthesis of novel materials based on this compound. This compound has interesting optical and electronic properties, and further studies are needed to explore its potential applications in materials science. Finally, further studies are needed to elucidate the mechanism of action of this compound as an anticancer agent and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one involves the reaction of 4-phenylbenzaldehyde with 2-aminobenzotriazole in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction takes place at room temperature, and the resulting product is purified by recrystallization from ethanol.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In organic chemistry, this compound has been used as a ligand for various metal-catalyzed reactions. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent.

properties

IUPAC Name

2-(benzotriazol-1-yl)-1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20(14-23-19-9-5-4-8-18(19)21-22-23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXVLKARTSYWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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